(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: is a chiral compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong bases and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Cbz group.
Major Products:
Oxidation: 2S,3S-1-Cbz-2-carboxy-piperidine-3-carboxylic acid.
Reduction: 2S,3S-1-Cbz-2-methyl-piperidine-3-methanol.
Substitution: 2S,3S-1-Boc-2-methyl-piperidine-3-carboxylic acid (when Boc is used as a protecting group).
Scientific Research Applications
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Cbz group can be selectively removed under acidic conditions, allowing the compound to act as a precursor for other biologically active molecules. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2R,3S-1-Cbz-2-methyl-piperidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
2S,4S-1-Cbz-4-methyl-piperidine-2-carboxylic acid: A compound with a methyl group at the 4-position instead of the 2-position.
Uniqueness: (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other complex organic molecules .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |
InChI Key |
QQCOVXZKKNSHFI-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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